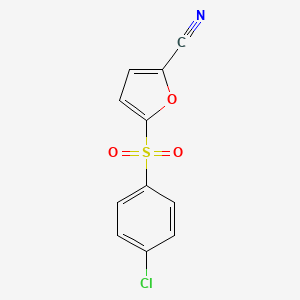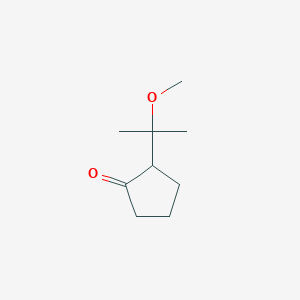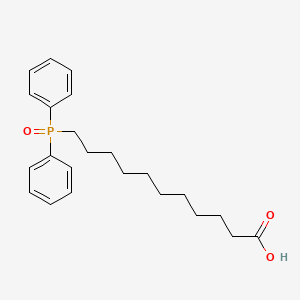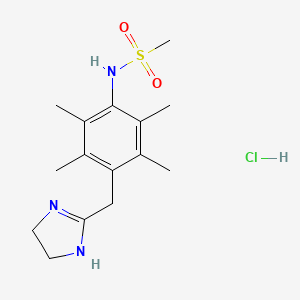
2-(But-3-en-2-yl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-3-en-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are found in various natural sources
準備方法
The synthesis of 2-(But-3-en-2-yl)naphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, the industrial synthesis of naphthoquinones often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinones can be produced by the oxidation of naphthalene with chromium trioxide . Another method includes the Diels-Alder reaction, where 1,4-naphthoquinone acts as a strong dienophile .
化学反応の分析
2-(But-3-en-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a strong dienophile in Diels-Alder reactions . Common reagents used in these reactions include chromium trioxide for oxidation and tin (IV) chloride for catalyzed cycloaddition . Major products formed from these reactions include derivatives of naphthoquinone, which have significant pharmacological properties .
科学的研究の応用
This compound has several scientific research applications. It is used in the synthesis of biologically active quinones, which have anti-inflammatory, antimicrobial, and anticancer activities . Naphthoquinone derivatives are also used in the development of dyes and as biochemical tools for non-invasive detection of pathological areas in cells and tissues . Additionally, they have applications in the treatment of neurodegenerative diseases and myocardial infarction .
作用機序
The mechanism of action of 2-(But-3-en-2-yl)naphthalene-1,4-dione involves its ability to undergo redox cycling, generating reactive oxygen species that can destroy tumor cells . The quinone ring contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of nucleophiles . This compound targets various molecular pathways, including those involved in inflammation and cancer .
類似化合物との比較
2-(But-3-en-2-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as 2-methyl-1,4-naphthoquinone (menadione), juglone, and plumbagin . These compounds share similar chemical structures but differ in their biological activities and applications. For instance, menadione is a more effective coagulant than vitamin K, while juglone and plumbagin have significant antibacterial and antifungal properties . The uniqueness of this compound lies in its specific structure and the potential for diverse applications in scientific research and medicine.
特性
CAS番号 |
74785-26-5 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
2-but-3-en-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-3-9(2)12-8-13(15)10-6-4-5-7-11(10)14(12)16/h3-9H,1H2,2H3 |
InChIキー |
YHGGZCXTIKTBSY-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1=CC(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)






![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)


